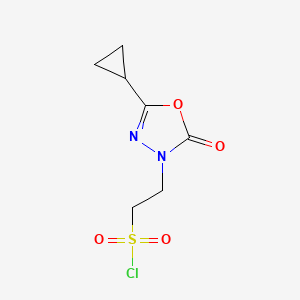
(1R)-1-(4-thien-2-ylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine typically involves the formation of the thiophene ring followed by its attachment to the phenyl group and subsequent amination. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of thiophene rings with high regioselectivity . Additionally, environmentally sustainable methods such as the use of elemental sulfur and base-free generation of trisulfur radical anions have been explored .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: This compound shares structural similarities with (1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine and exhibits selective inhibition of quorum sensing in bacteria.
Organochlorine compounds: These compounds, such as chloroform and dichloromethane, have diverse applications but differ significantly in their chemical properties and environmental impact.
Uniqueness
(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-amine is unique due to its combination of a thiophene ring and an ethanamine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
(1R)-1-(4-thiophen-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3/t9-/m1/s1 |
InChI Key |
CZPBHPBBSDXKIG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CS2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)

![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)


![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid](/img/structure/B13160546.png)



![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)

